molecular formula C14H10F3N5O2S B2643120 5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2034285-08-8

5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2643120
CAS No.: 2034285-08-8
M. Wt: 369.32
InChI Key: LKUVEQACIDWYHF-UHFFFAOYSA-N
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Description

5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, an oxadiazole ring, a pyrrolidine ring, and a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The pyrrolidine ring can be introduced via cyclization reactions involving amines and aldehydes or ketones. The final step often involves coupling the oxadiazole and pyrrolidine intermediates with the benzothiadiazole moiety under specific reaction conditions, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole lies in its combination of functional groups, which confer distinct electronic, steric, and chemical properties.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2S/c15-14(16,17)13-18-11(19-24-13)8-3-4-22(6-8)12(23)7-1-2-9-10(5-7)21-25-20-9/h1-2,5,8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUVEQACIDWYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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